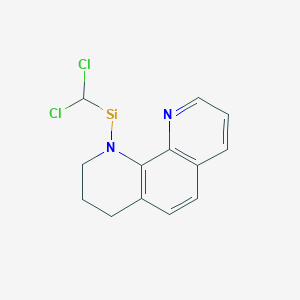
Pubchem_71403125
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71403125 is a chemical compound listed in the PubChem database, which is a public repository for information on small molecules and their biological activities
Preparation Methods
The synthesis of Pubchem_71403125 involves several steps. One common method includes the reaction of a fatty alcohol mixture rich in C12-C14 alcohols with a Lewis acid catalyst. Epichlorohydrin is then added slowly to control the exotherm, resulting in the formation of halohydrins. This is followed by a caustic dehydrochlorination to form the final product . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
Pubchem_71403125 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Pubchem_71403125 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Pubchem_71403125 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pubchem_71403125 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
C12-C14 alcohol glycidyl ether: Known for its use in epoxy resin viscosity reduction.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Used in various synthetic processes. The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile compound in scientific research
Properties
CAS No. |
78271-95-1 |
|---|---|
Molecular Formula |
C13H12Cl2N2Si |
Molecular Weight |
295.24 g/mol |
InChI |
InChI=1S/C13H12Cl2N2Si/c14-13(15)18-17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7,13H,2,4,8H2 |
InChI Key |
GFQGHWJRHAFYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(C=CC=N3)C=C2)N(C1)[Si]C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















